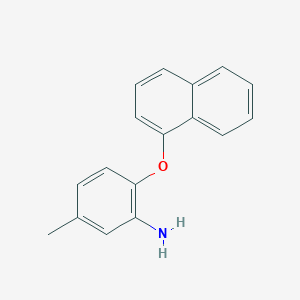

5-Methyl-2-(1-naphthyloxy)aniline

Description

Chemical Classifications and Structural Attributes of the 5-Methyl-2-(1-naphthyloxy)aniline Scaffold

This compound is a polysubstituted aromatic compound. Its structure is built upon an aniline (B41778) (aminobenzene) core, which is substituted at the 5-position with a methyl group and at the 2-position with a 1-naphthyloxy group.

The molecule can be broken down into three key components:

Aniline Moiety : The aniline portion, consisting of a phenyl ring attached to an amino group (-NH2), serves as the foundational structure. The amino group is a primary amine, making the compound basic. wikipedia.org The presence of this group makes the aromatic ring electron-rich and thus highly susceptible to electrophilic substitution reactions. wikipedia.org

Aryl Ether Linkage : The compound features a diaryl ether, where an oxygen atom bridges the aniline and naphthalene (B1677914) ring systems. This ether linkage is a critical structural motif found in numerous natural products and serves as a key building block in organic synthesis. sioc-journal.cn

Naphthalene Moiety : The 1-naphthyloxy group is a bulky, aromatic substituent. The fusion of two benzene (B151609) rings gives naphthalene distinct electronic properties compared to a single phenyl ring.

The systematic arrangement of these groups on the benzene ring results in a specific isomer with defined chemical characteristics. The CAS number for this compound is 100750-41-6. pharmaffiliates.com

Table 1: Chemical and Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-Methyl-2-(naphthalen-1-yloxy)aniline |

| CAS Number | 100750-41-6 pharmaffiliates.com |

| Molecular Formula | C₁₇H₁₅NO |

| Key Structural Features | Primary Aromatic Amine, Diaryl Ether, Substituted Naphthalene |

Contemporary Academic Research Significance of Aryl Ether and Aniline Frameworks

The aryl ether and aniline frameworks that constitute this compound are of profound importance in modern chemical research and industry. sioc-journal.cnresearchgate.net

Aniline Frameworks: Aniline and its derivatives are fundamental building blocks in organic synthesis. researchgate.net Their versatility stems from the reactivity of the amino group and the aromatic ring. bloomtechz.comacs.org Anilines are precursors in the industrial production of a vast array of products, including polymers, dyes, agrochemicals, and importantly, pharmaceuticals. researchgate.netbloomtechz.com The amino group can be readily modified, and the electron-rich nature of the ring facilitates various substitution reactions, allowing for the construction of complex molecular architectures. wikipedia.org In medicinal chemistry, the aniline scaffold is a key component in many drug molecules due to its ability to form hydrogen bonds and participate in other crucial intermolecular interactions. researchgate.net The development of new synthetic routes to create functionalized anilines remains an active and significant area of research. researchgate.net

Aryl Ether Frameworks: The aryl ether linkage is a stable and prevalent structural motif found in many natural products and biologically active molecules. sioc-journal.cn Consequently, the synthesis of aryl ethers is a central topic in organic chemistry. sioc-journal.cnorganic-chemistry.org Traditional methods like the Williamson ether synthesis are often limited, which has spurred the development of more advanced transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann, Chan-Lam, Buchwald-Hartwig couplings) to form the C-O bond. organic-chemistry.orgnih.gov More recently, research has focused on atom-efficient methods like dehydrogenative coupling. sioc-journal.cn The stability and specific geometry of the aryl ether bond also make these frameworks valuable in materials science, particularly in the design of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in separation and catalysis. nih.govresearchgate.net

The combination of these two valuable frameworks in the this compound scaffold makes it and related substituted naphthyloxyanilines compelling targets for synthetic chemists exploring new materials and molecules with potentially interesting properties.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-naphthalen-1-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-9-10-17(15(18)11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLCSDNEARUUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Transformations Involving 5 Methyl 2 1 Naphthyloxy Aniline

Elucidation of Carbon-Heteroatom Bond Formation and Cleavage Mechanisms

The carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds within 5-Methyl-2-(1-naphthyloxy)aniline are central to its chemical behavior. Understanding the mechanisms by which these bonds are formed and broken is crucial for synthetic applications. Transition-metal catalysis, particularly with palladium and nickel, offers powerful methods for these transformations.

Palladium-Catalyzed Carbon-Nitrogen Coupling Mechanisms

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for forming arylamines. wikipedia.orgorganic-chemistry.org This reaction class could be hypothetically employed to synthesize this compound itself, for instance, by coupling 2-bromo-4-methyl-1-(1-naphthyloxy)benzene with an ammonia (B1221849) equivalent. nih.govnih.gov

The generally accepted catalytic cycle for the Buchwald-Hartwig amination begins with a Pd(0) species. libretexts.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate, [L-Pd(Ar)(X)]. wikipedia.org

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand or the halide.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex, [L-Pd(Ar)(NRR')].

Reductive Elimination: This final, crucial step involves the formation of the C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst. nih.govlibretexts.org

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., BrettPhos) and Hartwig (e.g., Josiphos) families, are known to promote the crucial reductive elimination step and stabilize the catalytic species. rug.nl For a sterically demanding substrate involving a naphthyloxy group, a ligand that balances steric bulk to promote reductive elimination while allowing for initial oxidative addition would be necessary.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which would lead to hydrodehalogenation of the aryl halide and the formation of an imine. wikipedia.org The appropriate choice of ligand and base helps to suppress this pathway.

Illustrative Data: Ligand Effects in a Model Diaryl Ether Amination

The following table presents representative data for the palladium-catalyzed amination of a model aryl bromide with an amine, showcasing the critical role of the ligand in achieving high yields. This data is illustrative and not specific to this compound.

| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 65 |

| 2 | DPPF | NaOt-Bu | Toluene | 80 | 85 |

| 3 | BrettPhos | K₃PO₄ | Dioxane | 80 | 95 |

| 4 | RuPhos | NaOt-Bu | Toluene | RT | 92 |

Data is hypothetical and based on general findings in the literature for analogous systems. rug.nlcmu.edu

Nickel-Catalyzed Carbon-Oxygen Bond Activation Pathways

While palladium is dominant in C-N coupling, nickel catalysts have emerged as powerful tools for the activation and functionalization of traditionally inert C-O bonds, such as the one in the diaryl ether moiety of this compound. researchgate.net This allows aryl ethers to be used as electrophilic partners in cross-coupling reactions, which is advantageous due to the wide availability of phenol (B47542) derivatives. researchgate.net

The mechanism for nickel-catalyzed C-O bond activation typically involves a low-valent Ni(0) species, which is more adept at cleaving the strong C-O bond than palladium. researchgate.net A common mechanistic pathway for a cross-coupling reaction (e.g., with an organoboron reagent) is as follows:

Oxidative Addition: The Ni(0) catalyst, supported by ligands (often N-heterocyclic carbenes (NHCs) or phosphines), oxidatively adds into the C(aryl)-O bond of the ether. researchgate.net This is often the rate-determining step. For this compound, this would involve cleavage of the bond between the aniline (B41778) ring and the naphthyloxy oxygen. The presence of a naphthyl group has been shown to be important in some stereospecific nickel-catalyzed cross-couplings involving C-O bond cleavage. nih.gov

Transmetalation: The organometallic coupling partner (e.g., R-B(OR)₂) transfers its organic group to the nickel center, displacing the leaving group (in this case, a naphthoxide).

Reductive Elimination: The two organic partners on the nickel center couple, forming a new C-C bond and regenerating the Ni(0) catalyst.

Recent studies have also pointed to mechanisms involving radical pathways, especially when combined with photoredox or electrochemical methods. researchgate.netbeilstein-journals.org In some cases, a Ni(I)/Ni(III) cycle may be operative. DFT studies on the deoxygenation of ethers have suggested a multi-step process involving oxidative addition, reduction, radical generation, and reductive elimination. organic-chemistry.org The specific pathway is highly dependent on the ligand, substrate, and reaction conditions.

Illustrative Data: Conditions for Ni-Catalyzed C-O Activation

This table shows representative conditions for the nickel-catalyzed cross-coupling of aryl ethers with organoboron reagents, illustrating typical catalysts and conditions used.

| Entry | Aryl Ether | Coupling Partner | Ligand | Catalyst | Yield (%) |

| 1 | 2-Methoxynaphthalene | p-Tolyl-B(OH)₂ | IPr | Ni(cod)₂ | 95 |

| 2 | Anisole | Phenyl-B(OH)₂ | ICy | Ni(cod)₂ | 88 |

| 3 | Diphenyl ether | Hexyl-B(OH)₂ | P(c-Hex)₃ | NiCl₂(dppe) | 75 |

| 4 | 1-Naphthyl methyl ether | Phenyl-B(OH)₂ | C₁-CDC | Ni(cod)₂ | 96 |

Data is illustrative and compiled from literature on similar C-O bond activation reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Insights

Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For this mechanism to be efficient, two conditions must generally be met: (1) the presence of a good leaving group, and (2) strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. beilstein-journals.org

In the context of this compound, the naphthyloxy group could potentially act as a leaving group. However, the aniline ring is substituted with electron-donating groups (the amino group and the methyl group), which disfavors the SNAr mechanism by increasing the electron density of the ring. beilstein-journals.org An SNAr reaction would be highly unlikely on this substrate under standard conditions.

If the molecule were modified to include strong EWGs, such as nitro groups, ortho or para to the naphthyloxy group, the SNAr mechanism would become plausible. The mechanism proceeds via a two-step addition-elimination process: libretexts.org

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is key, and it is greatly enhanced by EWGs that can delocalize the negative charge.

Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate of this reaction is often dependent on the stability of the Meisenheimer complex, not the C-Leaving Group bond strength. This is why aryl fluorides, despite the strong C-F bond, are often the most reactive substrates in SNAr reactions, as fluorine's high electronegativity strongly stabilizes the anionic intermediate. researchgate.net

Detailed Studies of Electrophilic Aromatic Substitution on Substituted Naphthyloxyanilines

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regiochemical outcome of EAS on a complex molecule like this compound is dictated by the electronic and steric effects of its multiple substituents.

Regiochemical Control and Directing Effects of Substituents

The position of electrophilic attack on the aniline ring of this compound is controlled by the combined influence of the three substituents: the amino (-NH₂), methyl (-CH₃), and naphthyloxy (-OAr) groups. libretexts.org

Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density into the ring via a strong +R (resonance) effect. libretexts.org

Naphthyloxy Group (-OAr): The ether oxygen also has lone pairs that can be donated into the ring, making this a +R group. Therefore, it is also an activating, ortho-, para-director. researchgate.net

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive (+I) effect and hyperconjugation. researchgate.net

In this compound, the substituents work in concert. The strongest activating group, the amino group at C1, will be the primary director. Its ortho position (C6) and para position (C4) are the most activated sites for electrophilic attack.

Attack at C4 (para to -NH₂): This position is para to the strongly activating amino group and ortho to the weakly activating methyl group. It is sterically accessible.

Attack at C6 (ortho to -NH₂): This position is ortho to the powerful amino director but is flanked by the very bulky naphthyloxy group at C2. Severe steric hindrance would likely make substitution at C6 highly unfavorable.

Attack at C3 and C5: These positions are meta to the amino group and are therefore much less activated.

Therefore, electrophilic substitution on the aniline ring is strongly predicted to occur at the C4 position. researchgate.netyoutube.com

Electrophilic attack on the naphthalene (B1677914) ring is also possible. The naphthyloxy linkage acts as an activating group. In naphthalene systems, electrophilic attack generally favors the α-position (C4' in this case) over the β-position due to the formation of a more stable carbocation intermediate. The presence of the substituted aniline ring at the 1-position will exert steric and electronic influences that could further modify this selectivity. chemicalbook.com

Characterization of Sigma Complexes (Arenium Ions)

The key intermediate in electrophilic aromatic substitution is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. wikipedia.org This intermediate is formed when the electrophile attacks the π-system of the aromatic ring, temporarily disrupting its aromaticity. libretexts.org The stability of the arenium ion determines the rate of the reaction and its regioselectivity. researchgate.net

When an electrophile attacks the aniline ring of this compound at the C4 position, a particularly stable arenium ion is formed. The positive charge can be delocalized over three carbon atoms of the ring and, most importantly, onto the nitrogen atom of the amino group.

The resonance structure where the positive charge is on the nitrogen atom is especially stabilizing because all atoms (except hydrogen) have a full octet of electrons. The methyl and naphthyloxy groups also contribute to stabilizing the positive charge through inductive and resonance effects, respectively.

Conversely, if attack were to occur at a meta position (e.g., C3), the positive charge could not be delocalized onto the amino nitrogen. This results in a significantly less stable arenium ion and therefore a much slower reaction rate for meta-substitution. nih.gov The stability of the arenium ion for ortho attack (at C6) would be comparable to para attack from an electronic standpoint, but as mentioned, steric hindrance makes its formation highly unlikely.

Electrochemical Behavior and Oxidation Mechanisms of Aniline Derivatives

The electrochemical oxidation of aniline and its derivatives is a complex process that has been the subject of extensive research. The initial step in the electrochemical oxidation of anilines, including this compound, universally involves the transfer of a single electron from the nitrogen atom to the anode. mdpi.com This process results in the formation of a highly reactive intermediate known as a radical cation. mdpi.comresearchgate.netbeilstein-journals.org The stability and subsequent reaction pathways of this radical cation are profoundly influenced by the nature and position of substituents on the aromatic ring, as well as the composition of the reaction medium. mdpi.com

Radical Cation Formation and Subsequent Reactions

The anodic oxidation of aniline derivatives commences with a one-electron transfer, yielding a radical cation. mdpi.com This primary intermediate is central to the ensuing chemical transformations. The general stability of this radical cation is enhanced by the presence of electron-donating groups attached to the aniline structure. mdpi.com For this compound, both the methyl and the naphthyloxy groups are considered electron-donating, which would stabilize the formed radical cation.

Once formed, the aniline radical cation can undergo several possible reactions, the pathways of which are dictated by the specific reaction conditions. mdpi.com Common subsequent reactions include:

Dimerization: Radical cations can couple with each other. This often occurs in a head-to-tail or tail-to-tail fashion, leading to the formation of dimeric products like p-aminodiphenylamine and benzidine. These dimers are typically more easily oxidized than the parent aniline molecule and can undergo further oxidation at the same potential. researchgate.net

Deprotonation: The radical cation can lose a proton, leading to the formation of a neutral radical. This is often followed by a second oxidation step to produce a nitrenium ion or other reactive species.

Reaction with Nucleophiles: In the presence of nucleophiles, the radical cation can undergo nucleophilic attack. This is a common pathway in synthetic applications of electrochemical oxidation. mdpi.com

The specific reaction cascade for this compound would be influenced by the steric hindrance imposed by the bulky 1-naphthyloxy group, potentially directing the coupling reactions to less hindered positions.

Influence of Electronic Substituent Effects on Oxidation Potentials

The ease of oxidation of an aniline derivative, quantified by its oxidation potential, is highly dependent on the electronic properties of the substituents on the aromatic ring. mdpi.com Electron-donating substituents increase the electron density on the nitrogen atom, making the molecule easier to oxidize and thus lowering its oxidation potential. mdpi.comacs.org Conversely, electron-withdrawing substituents decrease the electron density on the nitrogen, making oxidation more difficult and shifting the oxidation potential to more positive values. mdpi.com

The substituents in this compound are a methyl group and a 1-naphthyloxy group.

Methyl Group (-CH₃): This is a well-known electron-donating group through an inductive effect, which increases the electron density on the aniline ring and the amino group.

1-Naphthyloxy Group (-O-C₁₀H₇): The oxygen atom of the ether linkage is strongly electron-donating through resonance, delocalizing its lone pair electrons into the aromatic ring. While the naphthyl group itself is a large aromatic system, the primary electronic effect on the aniline ring is dominated by the oxygen atom.

Given the presence of two electron-donating groups, the oxidation potential of this compound is expected to be lower than that of unsubstituted aniline. The following table illustrates the general trend of substituent effects on the oxidation potential of aniline derivatives.

| Aniline Derivative | Substituent(s) | Electronic Effect | Expected Oxidation Potential Trend |

| Aniline | -H | Reference | Baseline |

| 4-Nitroaniline | -NO₂ (para) | Strong Electron-Withdrawing | Higher than Aniline |

| 4-Chloroaniline | -Cl (para) | Inductively Withdrawing, Resonantly Donating (net withdrawing) | Higher than Aniline |

| 4-Methylaniline (p-Toluidine) | -CH₃ (para) | Electron-Donating | Lower than Aniline |

| 4-Methoxyaniline (p-Anisidine) | -OCH₃ (para) | Strong Electron-Donating | Lower than Aniline |

| This compound | -CH₃ (meta), -O-Naphthyl (ortho) | Both Electron-Donating | Significantly Lower than Aniline |

This table is illustrative and actual oxidation potentials would need to be determined experimentally.

Computational studies have established a strong correlation between the calculated energy of the Highest Occupied Molecular Orbital (HOMO) of neutral anilines and their experimentally determined oxidation potentials. umn.edu For this compound, the combined electron-donating effects of the methyl and naphthyloxy groups would raise the energy of the HOMO, facilitating the removal of an electron and thus lowering the oxidation potential.

Computational and Theoretical Chemistry of 5 Methyl 2 1 Naphthyloxy Aniline Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into electronic structure, which governs a molecule's behavior and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is a powerful tool for investigating the electronic structure of complex molecules. For a molecule like 5-Methyl-2-(1-naphthyloxy)aniline, a DFT approach would involve calculating the electron density to determine its ground-state energy and a host of other properties.

In practice, this would entail selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to solve the Kohn-Sham equations for the system. The outcomes of such a study would yield optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the dipole moment. These results are crucial for understanding the charge distribution and polarity of the molecule. Furthermore, DFT is instrumental in calculating reactivity descriptors that can predict how the molecule might interact with other chemical species.

At present, specific DFT studies detailing the electronic structure and reactivity of this compound are not available in the scientific literature.

Ab Initio Approaches for Molecular Properties and Energetics

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. For a molecule such as this compound, ab initio calculations could provide highly accurate predictions of its geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and thermochemical properties like the heat of formation and Gibbs free energy.

These calculations are computationally more intensive than DFT, but their systematic improvability makes them the gold standard for benchmarking other methods. A study employing these techniques would provide a definitive picture of the molecule's intrinsic properties in the gas phase.

Detailed research findings from ab initio calculations specifically for this compound have not been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Ionization Potential (I ≈ -EHOMO)

Electron Affinity (A ≈ -ELUMO)

Chemical Hardness (η = (I - A) / 2)

Chemical Softness (S = 1 / η)

Electronegativity (χ = (I + A) / 2)

Electrophilicity Index (ω = μ2 / 2η, where μ is the chemical potential)

Analysis of the spatial distribution of the HOMO and LUMO across the this compound structure would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

A specific analysis of the frontier molecular orbitals and a corresponding data table of reactivity descriptors for this compound are currently absent from the scientific literature.

Molecular Modeling and Simulation Techniques

While quantum mechanics describes the electronic level, molecular modeling and simulation techniques allow for the exploration of the conformational space and intermolecular interactions of a molecule.

Conformational Landscape Analysis

Due to the presence of rotatable bonds, particularly the ether linkage and the bond connecting the naphthyl group, this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure using molecular mechanics force fields or semi-empirical quantum methods. This process identifies the low-energy, stable conformers and the energy barriers between them. Understanding the preferred three-dimensional structure is a prerequisite for studying its interactions with biological targets or other molecules.

To date, no studies have been published that detail the conformational landscape of this compound.

Molecular Recognition Studies

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. In the context of medicinal chemistry, molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. If this compound were to be investigated as a potential drug candidate, docking studies would be essential to hypothesize its mechanism of action. These simulations would place different conformers of the molecule into the binding pocket of a receptor and score the interactions, providing insights into the key binding motifs and potential efficacy.

There is currently no published research on the molecular recognition properties or docking studies of this compound.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Studies of this compound Systems

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the molecular structure of a compound with its reactivity and physical properties, respectively. These models are invaluable in predicting the behavior of novel molecules, such as this compound, for which extensive experimental data may not be available. By analyzing the structural components of the molecule—the aniline (B41778) core, the methyl substituent, and the 1-naphthyloxy group—it is possible to estimate its chemical behavior and spectroscopic characteristics.

Correlation with Hammett Parameters and Other Electronic Descriptors

The reactivity of substituted aromatic compounds can often be quantified and predicted using linear free-energy relationships, most notably the Hammett equation. wikipedia.org This equation relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of its substituents. wikipedia.org The key parameters in this equation are the Hammett substituent constants (σ), which are specific to each substituent and its position (meta or para) on the aromatic ring. wikipedia.orgscience.gov

For this compound, the aniline ring is substituted at the 5-position with a methyl group and at the 2-position with a 1-naphthyloxy group. The amino group (-NH₂) is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring. The methyl group (-CH₃) at the meta-position relative to the amino group is a weak electron-donating group. The 1-naphthyloxy group (-O-C₁₀H₇) at the ortho-position is a more complex substituent. The ether oxygen is electron-donating through resonance, while the naphthyl group itself is a bulky, aromatic system that can exert both steric and electronic effects.

| Substituent | σmeta | σpara |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -OC₆H₅ | 0.25 | -0.32 |

Data sourced from established compilations of Hammett constants.

Other electronic descriptors derived from computational chemistry, such as Mulliken charges, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, can provide a more detailed picture of the electron distribution within the this compound molecule. afit.edu These calculations can help to identify regions of high or low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively. For instance, the nitrogen atom of the amino group and the oxygen atom of the naphthyloxy group are expected to have high negative partial charges, making them potential sites for protonation or coordination.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. dntb.gov.uaresearchgate.net These predictions can aid in the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted with reasonable accuracy using DFT calculations. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons of the amino group are expected to appear as a broad singlet, with a chemical shift influenced by the electronic effects of the ortho-naphthyloxy group. The methyl protons would appear as a sharp singlet in the aliphatic region. The aromatic protons on both the aniline and naphthalene (B1677914) rings will exhibit complex splitting patterns due to spin-spin coupling, and their chemical shifts will be determined by the combined electronic effects of the substituents. Theoretical predictions can help to assign these complex signals to specific protons.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The C-N stretching vibration will appear in the fingerprint region. The C-O-C stretching of the ether linkage will also have a characteristic absorption. Aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations of the aromatic rings, will also be present. DFT calculations can predict the frequencies and intensities of these vibrational modes, aiding in the interpretation of the experimental spectrum. primescholars.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be complex due to the presence of two chromophores: the substituted aniline ring and the naphthalene ring system. researchgate.net The electronic transitions responsible for UV-Vis absorption are typically π → π* transitions within the aromatic systems. The position and intensity of the absorption maxima are influenced by the substituents. The electron-donating amino and methyl groups, along with the naphthyloxy group, are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline or naphthalene. Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra of organic molecules. researchgate.net

A summary of expected spectroscopic parameters for this compound, based on typical values for analogous compounds and the expected influence of its substituents, is presented below.

| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |

|---|---|---|

| ¹H NMR | δ (NH₂) | 3.5 - 5.0 ppm |

| ¹H NMR | δ (CH₃) | 2.2 - 2.5 ppm |

| ¹H NMR | δ (Aromatic H) | 6.5 - 8.0 ppm |

| ¹³C NMR | δ (Aromatic C) | 110 - 160 ppm |

| IR | ν (N-H stretch) | 3300 - 3500 cm⁻¹ |

| IR | ν (C-O-C stretch) | 1200 - 1270 cm⁻¹ |

| UV-Vis | λmax | Multiple bands, with significant absorption > 250 nm |

These are estimated values based on analogous structures and established spectroscopic principles.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Methyl 2 1 Naphthyloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (Proton and Carbon-13) for Core Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of the protons and carbons in 5-Methyl-2-(1-naphthyloxy)aniline.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and the aniline (B41778) rings, as well as for the methyl group protons and the amine protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. For instance, the protons on the aniline ring would be affected by both the electron-donating amino group and the electron-withdrawing naphthyloxy group. The protons on the naphthalene ring would also exhibit characteristic shifts. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, providing crucial connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. The aromatic region would show a number of signals corresponding to the carbons of the naphthalene and aniline rings. The chemical shifts of these carbons would provide insights into the electronic environment. For example, the carbon attached to the oxygen of the ether linkage and the carbons bearing the methyl and amino groups would have characteristic chemical shifts. A signal for the methyl carbon would be expected in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

Due to the absence of experimental data, a predicted NMR data table cannot be generated. However, based on analogous structures like 2-methoxy-5-methylaniline, one can anticipate the general regions where signals would appear. For 2-methoxy-5-methylaniline, proton signals for the aromatic ring appear between δ 6.6 and 6.8 ppm, the methoxy (B1213986) group at δ 3.8 ppm, and the methyl group at δ 2.2 ppm. chemicalbook.com For this compound, the naphthyl protons would likely appear further downfield, and the ether linkage would influence the shifts of the adjacent aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbons. This would be instrumental in tracing the connectivity of the protons on the aniline and naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular fragments, for example, by showing a correlation between the protons of the methyl group and the adjacent aromatic carbons, or between the protons on one aromatic ring and the carbons on the other through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This would be particularly useful for determining the preferred conformation of the molecule, for instance, the spatial relationship between the aniline and naphthalene ring systems.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The amine group would exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. libretexts.org

C=C stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O stretching: The aryl ether C-O stretching vibration would produce a strong, characteristic band in the region of 1200-1275 cm⁻¹. libretexts.org

C-N stretching: The C-N stretching of the aromatic amine would be found in the 1250-1360 cm⁻¹ region.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl C-O Stretch | 1200 - 1275 |

| Aromatic C-N Stretch | 1250 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of this compound would be dominated by the absorption of the naphthalene and aniline chromophores.

The benzene (B151609) ring of aniline typically shows absorption bands around 230 nm and 280 nm. nist.gov The naphthalene ring system, being more extended in conjugation, absorbs at longer wavelengths, typically showing multiple bands. The presence of the ether linkage and the methyl and amino groups would cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The conjugation between the aniline and naphthalene moieties through the ether oxygen would likely result in a bathochromic (red) shift of the absorption bands compared to the individual chromophores. quimicaorganica.org

Future Research Directions in Naphthyloxyaniline Chemistry

Innovations in Green and Sustainable Synthesis of Naphthyloxyaniline Scaffolds

The chemical industry is increasingly focusing on environmentally friendly and sustainable practices. For the synthesis of naphthyloxyaniline scaffolds like 5-Methyl-2-(1-naphthyloxy)aniline, several innovative techniques are being explored to minimize environmental impact and improve efficiency. Future research will likely focus on the adoption of methods that reduce waste, avoid hazardous solvents, and utilize renewable resources.

One promising approach is the use of microwave-assisted synthesis . This technique can significantly shorten reaction times, increase product yields, and often allows for solvent-free reactions, thereby reducing the generation of volatile organic compounds. Another area of intense research is the development of catalytic systems that are both efficient and recyclable. This includes the use of solid acid catalysts or transition-metal catalysts that can be easily separated from the reaction mixture and reused, which lowers costs and minimizes waste.

The use of ionic liquids as alternative reaction media is also gaining traction. mdpi.com These salts, which are liquid at low temperatures, have negligible vapor pressure and can often be recycled, making them a more sustainable choice compared to traditional organic solvents. Biocatalysis, employing enzymes to carry out specific chemical transformations, represents another frontier in green chemistry that could be applied to the synthesis of naphthyloxyaniline derivatives.

A comparative look at traditional versus green synthesis approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis Innovations |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Solvents | Volatile organic solvents (e.g., toluene, DMF) | Ionic liquids, supercritical fluids, water, solvent-free conditions |

| Catalysts | Stoichiometric reagents, non-recyclable catalysts | Recyclable solid catalysts, biocatalysts, phase-transfer catalysts |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste, atom-economical reactions |

Advanced Computational Design of Novel Naphthyloxyaniline-Based Materials

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new materials. For naphthyloxyaniline-based structures, these methods can predict the physicochemical properties and potential applications of novel derivatives before they are synthesized in the lab. This in silico approach saves significant time and resources.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT calculations to the this compound scaffold, researchers can predict properties such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for determining the potential of a molecule in electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular Dynamics (MD) simulations can be used to understand the bulk properties of materials derived from naphthyloxyaniline. For instance, MD can simulate how these molecules would pack in a solid state, which is critical for charge transport in organic semiconductors. These simulations can also predict mechanical properties if the molecule is being considered for use in functional polymers.

The process of computational design typically follows these steps:

Scaffold Selection: Starting with the core this compound structure.

Virtual Library Generation: In silico modification of the scaffold by adding different functional groups at various positions.

Property Prediction: Using computational methods like DFT and MD to calculate the desired properties for each virtual molecule.

Screening and Selection: Identifying the most promising candidates based on the predicted properties for a specific application.

Laboratory Synthesis and Validation: Synthesizing the selected candidates to verify the computational predictions.

Exploration of Emerging Non-Conventional Applications in Material Science

While the direct applications of this compound are still under exploration, the inherent properties of the naphthyloxyaniline scaffold suggest a range of potential non-conventional uses in material science. The combination of the electron-rich aniline (B41778) moiety and the extended aromatic system of the naphthyl group can give rise to interesting optical and electronic properties.

One potential application is in the development of functional polymers . The aniline group can be a site for polymerization, leading to the creation of polymers with the naphthyloxy side chains. These polymers could exhibit unique properties such as high thermal stability, specific optical responses, or charge-carrying capabilities, making them suitable for applications in advanced coatings, membranes, or as components in electronic devices.

Another area of interest is in the field of organic electronics . The molecular structure of this compound is conducive to charge transport, which is a key requirement for materials used in organic thin-film transistors (OTFTs) and OLEDs. Further functionalization of the molecule could tune its electronic properties to meet the specific requirements of these devices.

The development of chemosensors is another promising avenue. The naphthyl group is known for its fluorescent properties. By incorporating this into a molecule with a reactive aniline group, it may be possible to design sensors that exhibit a change in fluorescence upon binding to specific ions or molecules. Such sensors could have applications in environmental monitoring or biomedical diagnostics.

Q & A

Q. What are the key synthetic routes for preparing 5-Methyl-2-(1-naphthyloxy)aniline, and how do substituent positions influence reaction design?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A viable approach includes:

Starting Material Selection : Use 2-amino-5-methylphenol due to its reactive hydroxyl and amine groups, enabling selective etherification .

Etherification : React with 1-naphthol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the naphthyloxy group .

Protection/Deprotection : Protect the amine group during harsh reactions (e.g., nitration) using acetyl or tert-butoxycarbonyl (Boc) groups .

Critical Factors :

- Steric hindrance from the naphthyl group may reduce yields in electrophilic substitutions.

- Ortho/para-directing effects of the amine and ether groups require careful regioselectivity control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How does the reactivity of this compound compare in nucleophilic vs. electrophilic reactions?

Methodological Answer:

- Nucleophilic Reactions : The amine group undergoes acylation or alkylation (e.g., with acetic anhydride or methyl iodide) but requires protection under acidic conditions .

- Electrophilic Aromatic Substitution (EAS) :

Advanced Research Questions

Q. How do steric and electronic effects of the 1-naphthyloxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The bulky naphthyloxy group impedes coupling at the ortho position, favoring para-selective Pd-catalyzed reactions (e.g., Suzuki-Miyaura with arylboronic acids) .

- Electronic Effects : The electron-rich ether oxygen enhances oxidative addition in C–H activation but may deactivate the ring toward electrophiles .

- Case Study : Para-olefination of similar anilines using Pd/S,O-ligand catalysis achieves >80% yield under optimized conditions .

Q. What computational strategies are used to predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., VEGFR2) by modeling naphthyloxy interactions with hydrophobic pockets .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge-transfer interactions in materials science applications .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and metabolic stability, highlighting susceptibility to CYP450 oxidation .

Q. How can this compound serve as a precursor for heterocyclic compounds in medicinal chemistry?

Methodological Answer:

- Indole Synthesis : React with ketones under acid catalysis to form indole derivatives via Fischer indole synthesis .

- Quinoline Derivatives : Cyclize with β-ketoesters under microwave irradiation to yield antimalarial analogs .

- Biological Activity : Derivatives show promise as kinase inhibitors, with IC₅₀ values <1 µM in preliminary assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.